molecular formula C11H13F2N B1428151 N-[(2,6-difluorophenyl)methyl]cyclobutanamine CAS No. 1250591-12-8

N-[(2,6-difluorophenyl)methyl]cyclobutanamine

Cat. No.: B1428151
CAS No.: 1250591-12-8
M. Wt: 197.22 g/mol
InChI Key: JHQOOPOKZZVIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,6-difluorophenyl)methyl]cyclobutanamine, also known as DFMC, is a cyclic amine compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DFMC has been shown to have significant effects on various biological pathways, making it a promising candidate for future research and drug development.

Mechanism of Action

N-[(2,6-difluorophenyl)methyl]cyclobutanamine exerts its effects through multiple pathways, including the inhibition of histone deacetylases (HDACs) and the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. These pathways are involved in various cellular processes, including gene expression, metabolism, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biological pathways, including the regulation of glucose metabolism, inflammation, and oxidative stress. It has also been shown to modulate the levels of various neurotransmitters, including serotonin and norepinephrine, which are involved in mood regulation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2,6-difluorophenyl)methyl]cyclobutanamine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the lack of information on its toxicity and potential side effects, which requires further investigation.

Future Directions

Future research on N-[(2,6-difluorophenyl)methyl]cyclobutanamine should focus on its potential as a therapeutic agent in various diseases, including cancer and neurological disorders. Additionally, further studies are needed to determine its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics in vivo. The development of new synthetic methods for this compound and its derivatives may also lead to the discovery of more potent and selective compounds.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]cyclobutanamine has been studied extensively for its potential as a therapeutic agent in various diseases. It has shown significant activity against cancer cells, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth. This compound has also been studied for its potential in treating neurological disorders, such as depression and anxiety, due to its effects on the serotonin and norepinephrine pathways.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-10-5-2-6-11(13)9(10)7-14-8-3-1-4-8/h2,5-6,8,14H,1,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQOOPOKZZVIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,6-difluorophenyl)methyl]cyclobutanamine
Reactant of Route 2
Reactant of Route 2
N-[(2,6-difluorophenyl)methyl]cyclobutanamine
Reactant of Route 3
Reactant of Route 3
N-[(2,6-difluorophenyl)methyl]cyclobutanamine
Reactant of Route 4
Reactant of Route 4
N-[(2,6-difluorophenyl)methyl]cyclobutanamine
Reactant of Route 5
Reactant of Route 5
N-[(2,6-difluorophenyl)methyl]cyclobutanamine
Reactant of Route 6
Reactant of Route 6
N-[(2,6-difluorophenyl)methyl]cyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.